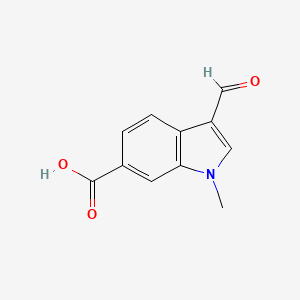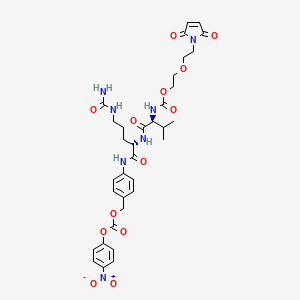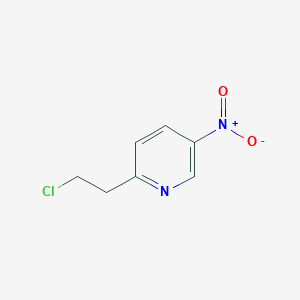
Disodium L-cystine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium L-cystine is a compound derived from the amino acid L-cysteine. It is formed by the oxidation of two L-cysteine molecules, resulting in a disulfide bond between them. This compound is often used in various scientific and industrial applications due to its unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium L-cystine can be synthesized through the oxidation of L-cysteine. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions include maintaining a pH of around 7 to 8 and a temperature of approximately 25°C to 30°C .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of microbial strains that overproduce L-cysteine. The L-cysteine is then oxidized to form L-cystine, which is subsequently converted to its disodium salt form. This method is preferred due to its cost-effectiveness and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium L-cystine undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various sulfur-containing compounds.
Reduction: It can be reduced back to L-cysteine using reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: This compound can participate in substitution reactions where the disulfide bond is broken and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol, beta-mercaptoethanol, and other reducing agents.
Substitution: Various nucleophiles can be used to break the disulfide bond and introduce new functional groups.
Major Products Formed
Oxidation: Sulfur-containing compounds such as sulfonic acids.
Reduction: L-cysteine.
Substitution: Compounds with modified functional groups replacing the disulfide bond.
Wissenschaftliche Forschungsanwendungen
Disodium L-cystine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: Plays a role in redox biology and cellular signaling due to its involvement in the cysteine/cystine shuttle system.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and cystine metabolism disorders.
Industry: Used in the production of food additives, pharmaceuticals, and cosmetics
Wirkmechanismus
Disodium L-cystine exerts its effects primarily through its role in redox reactions. It acts as a precursor for the synthesis of glutathione, a major antioxidant in the body. The disulfide bond in this compound can be reduced to release L-cysteine, which then participates in various metabolic pathways. This compound also plays a role in cellular signaling and regulation of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-cysteine: The reduced form of L-cystine, involved in similar metabolic pathways but with different redox properties.
L-methionine: Another sulfur-containing amino acid with distinct metabolic functions.
N-acetylcysteine: A derivative of L-cysteine used as a pharmaceutical agent for its antioxidant properties.
Uniqueness
Disodium L-cystine is unique due to its disulfide bond, which allows it to participate in redox reactions and act as a precursor for glutathione synthesis. This property distinguishes it from other sulfur-containing amino acids and makes it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C6H12N2Na2O4S2+2 |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/t3-,4-;;/m0../s1 |
InChI-Schlüssel |
PLVPMKWGXOOSKL-RGVONZFCSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.[Na+].[Na+] |
Kanonische SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


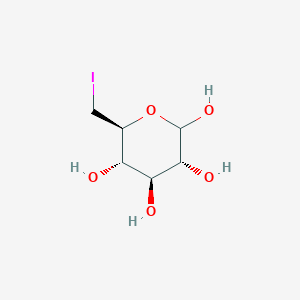
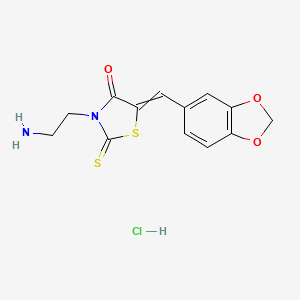
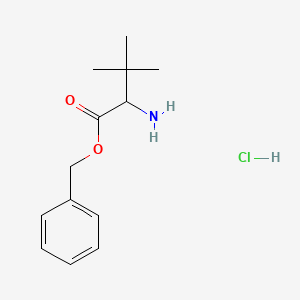
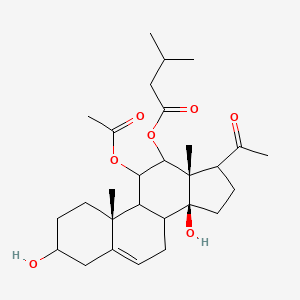
![methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12432251.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12432257.png)
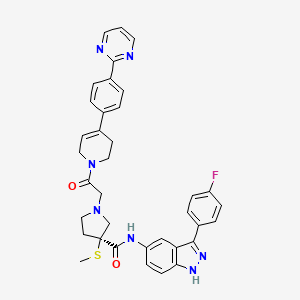
![3,4,5,6,7,8-Hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one](/img/structure/B12432273.png)
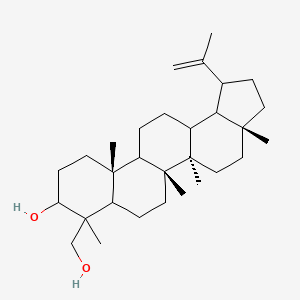
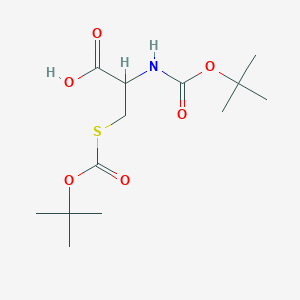
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
